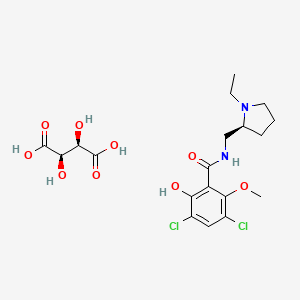

S(-)-Raclopride (+)-tartrate salt

Description

Properties

CAS No. |

98185-20-7 |

|---|---|

Molecular Formula |

C19H26Cl2N2O9 |

Molecular Weight |

497.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-1-ium-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C15H20Cl2N2O3.C4H6O6/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;5-1(3(7)8)2(6)4(9)10/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |

InChI Key |

QULBVRZTKPQGCR-NDAAPVSOSA-N |

Isomeric SMILES |

CC[NH+]1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |

Canonical SMILES |

CC[NH+]1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.C(C(C(=O)[O-])O)(C(=O)O)O |

Appearance |

Solid powder |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FLA 870; FLA-870; FLA870; Raclopride tartrate |

Origin of Product |

United States |

Role As a Benchmark Pharmacological Probe in Dopamine System Studies

Raclopride (B1662589) tartrate's utility as a research tool stems from its high affinity and selectivity for the dopamine (B1211576) D2 receptor. This specificity allows scientists to isolate and study the function of D2 receptors with minimal confounding effects from other receptor systems.

Detailed Research Findings

A key application of raclopride tartrate is in Positron Emission Tomography (PET) imaging. When radiolabeled with isotopes like carbon-11 (B1219553) (¹¹C) or tritium (B154650) (³H), it becomes a tracer that enables the visualization and quantification of D2 receptor density in the living brain. ontosight.aimedkoo.com This technique has been instrumental in studying neurological and psychiatric disorders where alterations in dopamine receptor function are suspected. ontosight.ai

Research has shown that ¹¹C-raclopride is particularly well-suited for PET studies due to its favorable kinetics and high ratio of specific binding in dopamine-rich areas like the striatum compared to non-specific binding in areas like the cerebellum. researchgate.net This allows for the non-invasive assessment of the D2 receptor binding capacity, which is crucial for understanding conditions such as movement disorders. medkoo.com

Furthermore, studies have demonstrated a direct correlation between changes in synaptic dopamine levels and the binding of radiolabeled raclopride. oup.com An increase in endogenous dopamine leads to a decrease in raclopride binding, as both substances compete for the same receptor sites. taylorandfrancis.com This competitive binding principle allows researchers to indirectly measure changes in dopamine release in response to various stimuli or pharmacological challenges. oup.comtaylorandfrancis.com For instance, a 1% reduction in [³H]raclopride binding has been shown to correspond to a significant increase in extrasynaptic dopamine concentration. oup.com

Interactive Table: Raclopride Tartrate Binding Affinity

| Receptor | Ki (nM) |

| D2 | 1.8 |

| D3 | 3.5 |

| D4 | 2400 |

| D1 | 18000 |

This table illustrates the high selectivity of Raclopride for D2 and D3 receptors over D1 and D4 receptors, as indicated by the lower Ki values. medkoo.combiocrick.com

Historical Development and Significance in Dopamine Receptor Antagonist Research

Receptor Binding Characteristics and Kinetics

Raclopride tartrate exhibits distinct binding properties that make it a valuable tool for studying dopaminergic systems.

High Affinity and Selectivity for Dopamine D2/D3 Receptors

Raclopride tartrate is known for its high affinity and selectivity for the dopamine D2 and D3 receptor subtypes nih.govmedchemexpress.commedchemexpress.com. It acts as a selective and potent antagonist at these receptors tocris.comrndsystems.com. The affinity of raclopride for D2 and D3 receptors is approximately similar, with reported dissociation constant (Ki) values of 1.8 nM for D2 and 3.5 nM for D3 receptors medchemexpress.commedchemexpress.com. Some sources report Ki values of 1.5-1.6 nM for D2 and 1.2-2.1 nM for D3, indicating an almost equal preference for D2/D3 nih.gov. This characteristic makes radiolabeled raclopride, such as [11C]raclopride, a widely used radioligand for quantitative imaging of striatal dopamine D2/D3 receptors in the brain using Positron Emission Tomography (PET) turkupetcentre.net.

Comparative Binding Profiles Across Dopamine Receptor Subtypes (e.g., D1, D4)

While raclopride demonstrates high affinity for D2 and D3 receptors, its binding profile across other dopamine receptor subtypes, such as D1 and D4, shows significantly lower affinities tocris.comrndsystems.comwikipedia.orgmedkoo.com. For instance, Ki values for raclopride are reported as 2400 nM for D4 receptors and 18000 nM for D1 receptors tocris.comrndsystems.comwikipedia.orgmedkoo.com. This substantial difference in affinity underscores raclopride's selectivity for the D2-like family of receptors (D2 and D3) over the D1-like family (D1 and D5) and D4 acnp.orgmdpi.com.

The following table summarizes the comparative binding affinities (Ki values) of raclopride across different dopamine receptor subtypes:

Competitive Binding Mechanisms with Endogenous Ligands and Other Pharmacological Agents

Raclopride acts as a competitive antagonist at dopamine receptors, meaning it binds to these receptors and blocks the effects of endogenous dopamine taylorandfrancis.com. Radiolabeled raclopride, particularly [11C]raclopride, is sensitive to competition from endogenous dopamine (DA) turkupetcentre.net. This competitive binding mechanism allows for the assessment of endogenous dopamine release in the brain; if large quantities of dopamine are released, [11C]raclopride binding will be low due to displacement, and conversely, if dopamine levels decline, binding will be high due to greater availability of binding sites taylorandfrancis.com. Studies have shown that the in vivo binding of [11C]raclopride in the striatum can be markedly reduced by displacement with other pharmacological agents, such as haloperidol (B65202), which also binds selectively to striatal D2 dopamine receptors nih.govpnas.org. The competitive nature of raclopride binding with endogenous dopamine has been utilized in PET studies to measure changes in synaptic dopamine concentration in a reproducible manner turkupetcentre.net.

Saturability and Reversibility of Receptor Interaction

The interaction of raclopride with dopamine receptors is characterized by both saturability and reversibility. Saturability implies that there is a finite number of binding sites on the receptors that raclopride can occupy nih.govresearchgate.net. This property is fundamental to quantitative receptor binding studies, allowing for the determination of receptor density (Bmax) nih.gov.

The reversibility of raclopride binding is a crucial characteristic, particularly for its use in PET imaging nih.govpnas.orgnih.govresearchgate.netsigmaaldrich.comosti.gov. Rapid association and reversibility of specific binding make [11C]raclopride an optimal ligand for PET studies, allowing for dynamic measurements of receptor availability and changes in response to physiological or pharmacological challenges nih.govpnas.org. This rapid reversibility enables the displacement of raclopride by endogenous dopamine or other competing ligands, which is essential for studying dopamine release turkupetcentre.nettaylorandfrancis.comresearchgate.netau.dksnmjournals.org.

Quantitative Receptor Binding Kinetics (KD, Bmax) in Preclinical Models

Quantitative receptor binding kinetics, including dissociation constant (KD) and maximum binding capacity (Bmax), are critical parameters for characterizing raclopride's interaction with dopamine receptors in preclinical models. For [11C]raclopride binding to central D2-dopamine receptors, KD and Bmax values can be determined using kinetic analysis, and these values are consistent with those obtained from equilibrium analysis nih.govresearchgate.net.

In rat striatum, the KD for [3H]raclopride binding to dopamine D2 receptors is approximately 1 nM nih.gov. Preclinical PET studies in cats have shown that [11C]raclopride is specific to D2/D3 receptors nih.gov. Studies in baboons comparing [11C]NPA (an agonist) and [11C]raclopride (an antagonist) found that the maximal density of sites for the agonist was about 79% of the antagonist sites, suggesting that a significant portion of D2 receptors exist in a high-affinity state nih.gov. In human postmortem studies, D2/D3 binding measured by [11C]raclopride is heterogeneous within striatal regions, with higher binding in the dorsal striatum compared to the ventral striatum, consistent with D2 total receptor densities nih.gov.

The following table presents quantitative receptor binding kinetics for raclopride:

| Parameter | Value | Receptor Subtype | Model/Species | Source |

| Ki | 1.8 nM | D2 | In vitro | medchemexpress.commedchemexpress.com |

| Ki | 3.5 nM | D3 | In vitro | medchemexpress.commedchemexpress.com |

| KD | 1 nM | D2 | Rat striatum | nih.gov |

| KD | 1.2 nM | D2 | Human (PET) | biorxiv.org |

| KD | 1.1 nM | D2 | Human (PET) | snmjournals.org |

Molecular Mechanisms of Dopamine Receptor Antagonism

Raclopride functions as a dopamine receptor antagonist by binding to D2 and D3 receptors and blocking the effects of dopamine taylorandfrancis.com. Dopamine receptors are G-protein coupled receptors (GPCRs) acnp.org. The D2-like family of dopamine receptors (D2, D3, D4) are coupled to second messenger systems through inhibitory G-proteins acnp.org. As an antagonist, raclopride occupies the binding site on these receptors, thereby preventing endogenous dopamine from activating them taylorandfrancis.com. This blockade leads to an inhibition of the downstream signaling pathways typically initiated by dopamine binding, such as the inhibition of adenylyl cyclase activity, which is characteristic of D2-like receptor activation acnp.orgnews-medical.net. The molecular mechanism involves raclopride competitively binding to the orthosteric site of the D2 and D3 receptors, stabilizing them in an inactive conformation and thus preventing the G-protein coupling and subsequent intracellular signaling cascade that would normally occur upon agonist (dopamine) binding taylorandfrancis.comresearchgate.net.

Impact on G-Protein Coupled Receptor (GPCR) Signaling Cascades

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gαs/olf proteins, which stimulate adenylyl cyclase activity, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) production. In contrast, D2-like receptors, including D2 and D3, are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase activity and thus reduce cAMP levels. news-medical.netfrontiersin.org Raclopride tartrate, as a D2/D3 receptor antagonist, specifically interferes with these Gαi/o-mediated inhibitory pathways. medchemexpress.com

As a selective antagonist of D2 and D3 dopamine receptors, raclopride tartrate counteracts the effects of endogenous dopamine at these receptors. medchemexpress.comwikipedia.org Since D2 and D3 receptors are negatively coupled to adenylyl cyclase via Gαi/o proteins, their activation by dopamine typically leads to a decrease in cAMP production. news-medical.netfrontiersin.org By blocking these receptors, raclopride tartrate prevents the dopamine-induced inhibition of adenylyl cyclase, thereby potentially leading to an increase or normalization of cAMP levels in cells where D2/D3 receptor signaling is active. Research has shown that while D1-like receptor antagonists (e.g., SCH 23390) can block cAMP signaling peaks, raclopride tartrate, as a D2/D3 antagonist, does not affect the formation of cAMP signaling peaks in certain cellular contexts, highlighting its specific action on the inhibitory pathway rather than the stimulatory one. uic.edu

Beyond adenylyl cyclase and cAMP, GPCRs can modulate various other downstream signaling pathways, including calcium signaling, phosphoinositide metabolism, and β-arrestin recruitment. news-medical.netpnas.org While the primary action of D2-like receptors is through Gαi/o coupling, they can also engage in G-protein-independent signaling pathways, such as those involving β-arrestins. β-arrestins mediate receptor desensitization, internalization, and can activate other intracellular signaling events, such as the ERK1/2 and Src protein kinases. pnas.org Raclopride, as an antagonist, primarily blocks the orthosteric binding site, preventing the activation of these downstream pathways by agonists. Studies investigating the relationship between calcium transients and dopamine neuron activity have utilized raclopride as a D2 receptor antagonist to elucidate the role of D2 receptors in mediating these effects. sigmaaldrich.com The precise modulation of phosphoinositide metabolism and the extent of β-arrestin recruitment by raclopride tartrate, independent of its primary antagonism, would depend on whether it exhibits any biased agonism, a property where a ligand selectively activates certain signaling pathways over others. While some D2 receptor ligands can exhibit β-arrestin biased signaling, raclopride's role is primarily as a competitive antagonist. pnas.org

Inhibition of Adenylyl Cyclase Activity and cAMP Production

Characterization of Binding Sites and Receptor Conformational States

Raclopride tartrate is known for its high affinity and selectivity for dopamine D2 and D3 receptors. medchemexpress.comwikipedia.orgchemsrc.com Its binding to these receptors is competitive with endogenous dopamine. researchgate.net The dissociation constants (Ki values) for raclopride tartrate are approximately 1.8 nM for D2 receptors and 3.5 nM for D3 receptors, demonstrating its strong binding to these subtypes. medchemexpress.comchemsrc.com In contrast, its affinity for D1 and D4 receptors is significantly lower, with Ki values of 18000 nM and 2400 nM, respectively, underscoring its selectivity. wikipedia.orgchemsrc.com

Dopamine D2/D3 receptors are believed to exist in at least two conformational states for agonist binding: an active state (D2 High) and an inactive state (D2 Low). researchgate.net Antagonists like raclopride typically bind to and stabilize the inactive state of the receptor, preventing agonists from binding and initiating signaling. news-medical.netresearchgate.net Studies comparing the binding of agonist radiotracers (which prefer the active state) with antagonist radiotracers like [11C]raclopride have shown that endogenous dopamine is more effective at competing with agonist binding, consistent with raclopride's antagonist pharmacology. researchgate.net This indicates that raclopride tartrate primarily interacts with and stabilizes the receptor in a conformation that is not conducive to agonist-mediated activation.

Table 1: Binding Affinity of Raclopride for Dopamine Receptor Subtypes

| Dopamine Receptor Subtype | Ki (nM) |

| D1 | 18000 |

| D2 | 1.8 |

| D3 | 3.5 |

| D4 | 2400 |

Data derived from medchemexpress.comwikipedia.orgchemsrc.com

Structure-Activity Relationships (SAR) Related to Dopamine Receptor Interaction

Raclopride is a benzamide derivative, and its chemical structure contributes to its selective D2/D3 receptor antagonism. sigmaaldrich.com The core structure of raclopride, 3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide, along with the tartrate salt, defines its interaction profile. nih.gov The presence of specific functional groups and their spatial arrangement are critical for its high affinity and selectivity. The (S)-enantiomer of raclopride is the active form, indicating the stereospecificity of its interaction with dopamine receptors. medkoo.comnih.govsigmaaldrich.com

The selective binding of raclopride to D2 and D3 receptors, with much lower affinity for D1 and D4 receptors, suggests that specific structural features of the D2 and D3 receptor binding pockets accommodate raclopride more favorably than other dopamine receptor subtypes. wikipedia.orgchemsrc.com Minor structural modifications to the benzamide core or the pyrrolidine (B122466) ring can significantly alter the compound's affinity, selectivity, and pharmacological profile. While specific detailed SAR studies for raclopride tartrate itself were not extensively detailed in the search results, the general principle of SAR dictates that the precise arrangement of its halogen atoms (chlorine), methoxy (B1213986) group, and the ethylpyrrolidine moiety are crucial for its antagonistic activity and receptor subtype specificity. medkoo.comcore.ac.uk The tartrate component of raclopride tartrate is a salt form that enhances solubility and stability, but the pharmacological activity resides in the raclopride moiety. nih.govsigmaaldrich.comsigmaaldrich.com

Table 2: Chemical Properties of Raclopride Tartrate

| Property | Value |

| Molecular Formula | C19H26Cl2N2O9 nih.gov |

| Molecular Weight | 497.32 g/mol sigmaaldrich.com |

| CAS Number | 98185-20-7 sigmaaldrich.com |

| Solubility (H2O) | 89 mg/mL sigmaaldrich.com |

| IUPAC Name | 3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid nih.gov |

Neurobiological Applications in Preclinical Models

Investigation of Dopaminergic Neurotransmission and Regulation

Modulation of Dopamine (B1211576) Synthesis, Release, and Metabolism

As a D2 receptor antagonist, raclopride (B1662589) influences the entire lifecycle of dopamine in the synapse. Blockade of presynaptic D2 autoreceptors removes the inhibitory tone on dopamine neurons, leading to an increase in dopamine synthesis and release. This perturbation is reflected in the levels of dopamine metabolites.

Administration of raclopride in preclinical models, such as rats, leads to a dose-dependent increase in the concentration of the primary dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in brain regions rich in dopamine terminals, like the striatum and olfactory tubercle. nih.gov This elevation in metabolites is a direct consequence of the increased release and subsequent breakdown of dopamine, triggered by the antagonist action of raclopride on D2 autoreceptors. nih.govnih.gov Studies using in vivo microdialysis have confirmed that both acute and long-term administration of D2 antagonists can elevate basal levels of HVA and DOPAC. nih.gov However, in models of chronic D2 receptor blockade (e.g., long-term haloperidol (B65202) treatment), the metabolic response to an acute raclopride challenge can be blunted, suggesting adaptive changes in the dopamine system. nih.gov Conversely, in some experimental contexts, such as in adolescent mice, raclopride administration has been associated with a decrease in striatal HVA and DOPAC levels and a lower dopamine turnover rate compared to controls. plos.org

Table 1: Effect of Raclopride on Dopamine Metabolite Levels in Preclinical Models

| Preclinical Model | Brain Region | Finding | Citation |

| Rat | Striatum, Olfactory Tubercle | Dose-dependent increase in HVA and DOPAC levels. | nih.gov |

| Rat (chronic haloperidol) | Striatum | Basal HVA and DOPAC levels are elevated; response to acute raclopride is blocked. | nih.gov |

| Adolescent Mice | Striatum | Decreased levels of DOPAC and HVA compared to saline-treated group. | plos.org |

Influence on Dopamine Neuron Electrophysiology and Firing Patterns

Raclopride significantly alters the electrical activity of dopamine neurons, primarily located in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc). By blocking somatodendritic D2 autoreceptors that normally inhibit neuronal firing, raclopride increases the firing rate and promotes a shift towards a burst firing pattern. frontiersin.orgjneurosci.org This effect has been demonstrated in electrophysiological studies in anesthetized rats, where raclopride administration leads to a robust increase in the firing and bursting activity of VTA dopamine neurons. frontiersin.orgjneurosci.org This change in firing pattern is a key mechanism by which D2 antagonists enhance phasic dopamine release, which is the transient, high-concentration release of dopamine associated with salient stimuli. jneurosci.org Some studies, however, have shown that while raclopride can increase the firing rate of a subset of neurons, it may not universally alter the time-locked firing patterns of all neuronal types within a given brain region, such as the nucleus accumbens, in response to specific stimuli. pnas.org

Regulation of Dopamine Receptor Expression (e.g., mRNA levels)

Prolonged blockade of dopamine D2 receptors with antagonists like raclopride can induce compensatory changes in the expression of these receptors at the genetic level. Chronic administration of raclopride to rats over several days results in an increase in the expression of dopamine D2 receptor messenger RNA (mRNA) in specific brain regions. nih.gov One study found that daily administration for 18 days led to a 31% increase in the number of cells expressing D2 receptor mRNA and a 20% increase in the amount of mRNA per cell specifically in the dorsolateral caudate-putamen. nih.gov Interestingly, these changes were not observed in the medial caudate-putamen or the nucleus accumbens, indicating a region-selective regulation of D2 receptor gene expression. nih.gov A single injection of raclopride, however, does not typically produce significant changes in D2 receptor mRNA levels, suggesting that the regulation of gene expression is a neuroadaptive response to sustained receptor blockade. nih.gov This upregulation at the mRNA level is believed to contribute to the increase in D2 receptor density observed after long-term antagonist treatment. nih.govumich.edu

Mapping Dopamine Receptor Distribution and Density in Brain Regions

Radiolabeled forms of raclopride, such as [3H]raclopride for in vitro autoradiography and [11C]raclopride for in vivo Positron Emission Tomography (PET), are invaluable tools for mapping the distribution and quantifying the density of D2/D3 receptors in the brain. nih.govunc.edujneurosci.org These techniques allow for a detailed visualization of the dopamine system's architecture across different brain areas.

Regional Heterogeneity of D2/D3 Receptors in Preclinical Brains

Autoradiography and PET studies using raclopride in preclinical models like monkeys and rats have revealed a distinct and heterogeneous distribution of D2/D3 receptors throughout the brain. nih.govpnas.org The highest densities are consistently found in dopamine-rich areas. nih.gov In the monkey brain, the rank order of D2 receptor density is typically the caudate and putamen > nucleus accumbens > olfactory tubercle > substantia nigra (pars compacta) > insular, piriform, and entorhinal cortices. nih.gov

While the striatum (caudate, putamen, and nucleus accumbens) exhibits the highest concentration, D2 receptors are also present in extrastriatal regions, including various cortical areas. nih.govpnas.orgnih.gov Studies in rats and monkeys have demonstrated a rostral-to-caudal gradient in the cortex, with the highest D2 receptor concentrations in the prefrontal cortex and the lowest in the occipital cortex. pnas.org Raclopride binds to both D2 and D3 receptor subtypes, and while it has a slightly higher preference for D2 receptors, PET studies using [11C]raclopride are generally considered to measure the combined D2/D3 receptor availability. plos.orgnih.gov More advanced techniques, sometimes combining [3H]raclopride with other ligands, have been used to differentiate the densities of D2 and D3 receptors, showing that while D2 receptors are dominant in the dorsal striatum, D3 receptors are more enriched in areas like the nucleus accumbens and can exceed D2 density in certain extrastriatal regions like the thalamus. plos.orgplos.org

Table 2: Regional Distribution of D2/D3 Receptors in Monkey Brain Mapped with [3H]raclopride

| Brain Region | Relative Density | Citation |

| Caudate Nucleus | Highest | nih.gov |

| Putamen | Highest | nih.gov |

| Nucleus Accumbens | High | nih.gov |

| Olfactory Tubercle | High | nih.gov |

| Substantia Nigra (pars compacta) | Moderate | nih.gov |

| Insular Cortex | Lower | nih.gov |

| Piriform Cortex | Lower | nih.gov |

| Entorhinal Cortex | Lower | nih.gov |

| Substantia Nigra (pars reticulata) | Lowest | nih.gov |

Changes in Receptor Density Under Experimental Conditions

The administration of dopamine receptor antagonists like raclopride can lead to adaptive changes in receptor density, a phenomenon often studied in preclinical models to understand the brain's response to chronic drug exposure. In animal models, long-term administration of neuroleptics has been shown to cause an upregulation of dopamine D2 receptors. mpg.de This plasticity is a key area of investigation, as it may underlie both therapeutic effects and the development of side effects.

Positron Emission Tomography (PET) studies using radiolabeled raclopride, such as [¹¹C]raclopride, are instrumental in visualizing and quantifying these changes in vivo. For instance, research has explored how chronic treatment with neuroleptics affects D2 receptor density. mpg.de Such studies are vital for understanding the long-term consequences of dopamine receptor blockade.

Furthermore, experimental conditions designed to induce dopamine deficiency, such as in animal models of Parkinson's disease, have shown a consistent decrease in D3 receptor mRNA levels and receptor density in the striatum and substantia nigra pars compacta. nih.gov This indicates a downregulation of D3 receptors in response to dopamine depletion. nih.gov The ability to measure the absolute densities of both D2 and D3 receptors using radioligands like [³H]raclopride in conjunction with D3-preferring ligands provides a more complete picture of the dopaminergic system's response to pathological states. nih.gov

Probing Neurochemical Pathways and Neural Circuitry

Raclopride tartrate is extensively used to probe the function and dysfunction of various neurochemical pathways and neural circuits, particularly those modulated by dopamine.

Role in Basal Ganglia Function and Dysfunction

The basal ganglia, a group of subcortical nuclei, are critical for motor control, associative learning, and reward processing. Dopamine, acting on D1 and D2 receptors, plays a pivotal role in modulating the activity of the two main output pathways of the striatum: the direct (D1-expressing) and indirect (D2-expressing) pathways. Raclopride, by selectively blocking D2 receptors, allows researchers to investigate the specific contributions of the indirect pathway to basal ganglia function.

Preclinical studies have demonstrated that the striatum is composed of two primary classes of spiny projection neurons (SPNs): the striatonigral (D1-expressing) and striatopallidal (D2-expressing) neurons. researchgate.net The acquisition of goal-directed actions induces plasticity in both types of neurons. researchgate.net The use of raclopride can help to dissect the role of D2-SPNs in this learning process. Balanced activity between these two pathways is crucial for normal movement, and imbalance can lead to motor dysfunction. researchgate.net

Contribution to Understanding Reward System Circuitry

The brain's reward system, with the nucleus accumbens at its core, is heavily modulated by dopamine. Raclopride is a valuable tool for investigating the role of D2 receptors in motivation and reward-seeking behaviors. In preclinical models, raclopride administration has been shown to disrupt performance in tasks that measure motivation, such as progressive ratio schedules of reinforcement. d-nb.infoopen.ac.uk This disruption is thought to occur through the blockade of D2/D3 receptors, which are critical for processing reward-related stimuli. d-nb.infoopen.ac.uk

Studies have also used raclopride to investigate the interaction between dopamine and other neurotransmitter systems in the context of reward. For example, research has examined how dopamine receptor antagonists affect behaviors induced by other drugs of abuse, such as cocaine. en-journal.orgswinnercircle.co.uk Microinjections of raclopride into the nucleus accumbens have been used to study its effect on cocaine-induced behavioral sensitization, a model for the development of addiction. en-journal.org

Involvement in Motor Control Pathways

Raclopride's impact on motor control pathways is a key area of study, given the role of D2 receptors in the extrapyramidal system. Preclinical studies have shown that raclopride can affect locomotor activity in a dose-dependent manner. nih.gov At higher concentrations, raclopride can cause significant motor impairment, highlighting the importance of D2 receptor signaling for normal movement. nih.gov

Research using [¹⁴C]2-deoxyglucose autoradiography in rats has shown that a low dose of raclopride can selectively reduce cerebral glucose metabolism in neocortical and limbic areas without affecting the extrapyramidal system. nih.gov However, a higher dose significantly reduces glucose metabolism in all susceptible grey matter areas, including motor regions, similar to the effects of typical neuroleptics like haloperidol. nih.gov This suggests that the motor side effects of D2 antagonists may be dose-dependent and related to their metabolic impact on motor pathways. nih.gov

Impact on Cognitive Processing Substrates

Dopamine D2 receptors are implicated in various cognitive processes, and raclopride is used to investigate these functions in preclinical models. For instance, antagonism of D2-like receptors with raclopride has been shown to impair performance in visual spatial learning and memory tasks in rhesus macaques. tcnlab.ca This suggests a critical role for D2 receptors in mediating complex cognitive functions. tcnlab.ca

In rodent models of recognition memory, raclopride has been shown to impair novel object discrimination. core.ac.uk This deficit is thought to be related to the blockade of D2 receptors, which are involved in the cognitive processes underlying this task. core.ac.uk Furthermore, studies have investigated the effects of raclopride on associative learning, demonstrating that it can reverse amphetamine-induced deficits in goal-directed action. doi.org

Interactions with Other Neurotransmitter Systems (e.g., Cholinergic, Noradrenergic)

The dopaminergic system does not operate in isolation; it interacts extensively with other neurotransmitter systems, including the cholinergic and noradrenergic systems. Raclopride is a useful tool for exploring these interactions.

Cholinergic System: There is evidence of a functional interaction between dopamine and acetylcholine (B1216132) in the striatum. Preclinical studies have shown that D2 receptor antagonism with raclopride can lead to an increase in acetylcholine turnover. acs.org This interaction is thought to be mediated by D2 receptors located on cholinergic interneurons in the striatum. acs.org PET studies using radioligands for the vesicular acetylcholine transporter (VAChT) have shown that raclopride can increase the binding of these ligands in the striatum, suggesting an increase in cholinergic activity. acs.org

Noradrenergic System: The noradrenergic and dopaminergic systems are also interconnected and play a role in regulating mood and behavior. nih.gov Studies in rats have investigated the effects of combined blockade of α2-adrenergic and D2-dopaminergic receptors using atipamezole (B1667673) and raclopride, respectively. frontiersin.org This research has shown that while both drugs can activate noradrenergic and dopaminergic neurons, the extracellular levels of dopamine in the prefrontal cortex are influenced by uptake and release from noradrenergic terminals. frontiersin.org This highlights the complex interplay between these two neurotransmitter systems.

Preclinical Research Methodologies Utilizing Raclopride Tartrate

In Vitro Receptor Characterization Techniques

In vitro methods are fundamental for delineating the basic pharmacological properties of raclopride (B1662589) tartrate and its interaction with dopamine (B1211576) receptors at the molecular level.

Radioligand binding assays using membrane homogenates are a cornerstone for characterizing receptor-ligand interactions. giffordbioscience.com In these assays, tritium-labeled raclopride ([3H]-raclopride) is commonly used to label dopamine D2 receptors. ncats.io

Studies have demonstrated that [3H]-raclopride binds with high affinity to dopamine D2 receptors in rat striatal homogenates. nih.gov The dissociation constant (Kd), a measure of affinity, is approximately 1.2 nM. nih.gov This high affinity, coupled with low non-specific binding (not exceeding 5% of total binding), makes it an excellent tool for quantifying receptor density (Bmax). ncats.io The Bmax in rat striatum has been determined to be around 23.5 pmoles/g wet weight. nih.gov The binding is reversible, with a dissociation half-time of about 30 minutes. nih.gov

Competition binding assays, where various unlabeled drugs compete with [3H]-raclopride for binding, have confirmed its selectivity. Dopamine agonists and antagonists effectively displace [3H]-raclopride, while serotoninergic and noradrenergic drugs show low potency, highlighting its specificity for dopamine D2 receptors. nih.gov The interaction with dopamine results in a shallow competition curve, which suggests that [3H]-raclopride can label both high and low agonist affinity states of the D2 receptor. ncats.io

Table 1: In Vitro Binding Properties of [3H]-Raclopride in Rat Striatum

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (Kd) | 1.2 nM | nih.gov |

| Maximum Binding Capacity (Bmax) | 23.5 pmoles/g wet wt | nih.gov |

| Dissociation Half-time | 30 min | nih.gov |

| Non-specific Binding | < 5% of total binding | ncats.io |

Cell-based functional assays provide insights into the downstream signaling pathways affected by receptor binding. Raclopride tartrate is frequently used as an antagonist in these assays to block the effects of dopamine receptor agonists.

In cells expressing dopamine D2 receptors, agonists typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) accumulation. nih.govregulations.gov Raclopride has been shown to potently antagonize this effect. nih.govacs.org For instance, in Chinese Hamster Ovary (CHO) cells expressing the human D4 dopamine receptor, raclopride was unable to antagonize the effects of dopamine, confirming its selectivity for D2-like receptors over D4 receptors in this functional assay. nih.gov In MMQ cells, which endogenously express D2 receptors, raclopride effectively antagonized the quinpirole-induced decrease in forskolin-stimulated cAMP accumulation. regulations.gov

Similarly, raclopride is used to block agonist-induced signaling through other pathways, such as ERK1/2 phosphorylation and β-arrestin recruitment. acs.orgsnmjournals.org In HEK-293T cells expressing either D2 or D3 receptors, 1 µM of raclopride was shown to block the effects of various agonists on cAMP levels, confirming that the observed agonist effects were mediated by these receptors. acs.org In a β-arrestin recruitment assay using CHO-K1 cells expressing D2 receptors, raclopride was used to demonstrate the D2/D3 receptor-specific binding of a novel compound. snmjournals.org

Membrane Homogenate Radioligand Binding Assays

In Vivo and Ex Vivo Receptor Binding and Distribution Studies

These methodologies bridge the gap between in vitro findings and the complex biological system of a living organism, allowing for the study of receptor binding and distribution in a more physiologically relevant context.

In vivo and ex vivo binding assays with radiolabeled raclopride, such as [3H]-raclopride and [11C]-raclopride, are crucial for studying dopamine D2 receptors in the living brain. nih.govresearchgate.net Raclopride readily enters the brain and shows preferential accumulation in dopamine-rich regions. ncats.io

In in vivo studies, after intravenous administration of [3H]-raclopride to rats, the highest concentrations are found in the striatum, followed by the nucleus accumbens, olfactory tubercle, and other brain regions, mirroring the known distribution of D2 receptors. nih.gov The binding is saturable and reversible, and can be displaced by other dopamine agonists and antagonists. nih.gov

Ex vivo binding assays involve administering a drug to an animal, sacrificing it, and then measuring radioligand binding in dissected brain tissue. researchgate.net While useful, this method can sometimes underestimate receptor occupancy due to the dissociation of the drug from the receptors during the tissue preparation and incubation steps. researchgate.net A direct comparison in rats showed that the ex vivo method was less sensitive for measuring raclopride-induced D2 receptor occupancy compared to the in vivo method. researchgate.net

Quantitative autoradiography is a powerful technique for visualizing and quantifying the distribution and density of receptors in brain sections. nih.gov

Using [3H]-raclopride, researchers can generate detailed maps of D2 receptor distribution. nih.govresearchgate.net This technique has been employed to study D2 receptor densities in various species, including rats, monkeys, and humans, and in different disease models. nih.govresearchgate.netplos.org For example, by combining autoradiography with [3H]-raclopride and a D3-preferring ligand, researchers can differentiate and quantify the absolute densities of D2 and D3 receptors in specific brain regions. nih.govplos.org

The [14C]2-deoxyglucose method is used to measure local cerebral glucose metabolism. nih.govnih.gov When used in conjunction with raclopride administration, it allows for the investigation of how D2 receptor blockade affects brain function at a metabolic level. researchgate.net Studies have used this dual approach to compare the effects of raclopride and other neuroleptics on regional brain metabolism. researchgate.net

Determining the relationship between the administered dose of a drug and the percentage of receptors it occupies in the brain is a critical step in preclinical drug development. Raclopride is extensively used both as a tracer at low doses and as a pharmacological blocker at high doses to assess receptor occupancy (RO). researchgate.netnih.gov

Animal models, primarily in rats and non-human primates, have been instrumental in establishing the link between D2 receptor occupancy by raclopride and its pharmacological effects. researchgate.net Techniques like Positron Emission Tomography (PET) with [11C]-raclopride, or in vivo and ex vivo binding assays with [3H]-raclopride, are used to measure RO. researchgate.netresearchgate.net

Studies in rats have shown a clear dose-dependent increase in D2 receptor occupancy with increasing doses of raclopride. researchgate.net For example, doses of 0.01-0.2 mg/kg produced 16-77% occupancy, while higher doses of 0.5-2 mg/kg resulted in 83-95% occupancy. researchgate.net These occupancy levels have been correlated with behavioral outcomes. For instance, suppression of conditioned avoidance response (CAR), an animal model predictive of antipsychotic efficacy, was observed at around 70-75% D2 occupancy. researchgate.net Pharmacological MRI (phMRI) studies have also linked the fMRI response to high D2 receptor occupancy by raclopride. ismrm.org Pre-treatment with raclopride is also a standard method to confirm the specificity of new PET radioligands targeting D2/D3 receptors. snmjournals.orgsnmjournals.org

Table 2: Raclopride Dose and Dopamine D2 Receptor Occupancy in Rats

| Raclopride Dose (mg/kg) | D2 Receptor Occupancy (%) | Reference |

|---|---|---|

| 0.01 - 0.2 | 16 - 77 | researchgate.net |

| 0.5 - 2.0 | 83 - 95 | researchgate.net |

| 0.2 | ~70 - 75 | researchgate.net |

A population pharmacokinetic-receptor occupancy (PK-RO) model has been developed for raclopride in rats. researchgate.netnih.gov This model can predict the time course of drug concentration in plasma and brain compartments and the resulting D2 receptor occupancy, facilitating the design of preclinical studies. researchgate.netnih.gov

Quantitative Autoradiography (e.g., with [3H]-Raclopride, [14C]2-deoxyglucose)

Preclinical Neuroimaging Techniques

Preclinical neuroimaging techniques are instrumental in the non-invasive investigation of biological processes in living animal models. Among these, Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful modalities that utilize radiolabeled molecules to visualize and quantify physiological and pathological processes at the molecular level. Raclopride tartrate, and more specifically its radiolabeled forms, serves as a key tool in these techniques for studying the dopamine D2/D3 receptor system.

Positron Emission Tomography (PET)

PET imaging relies on the detection of pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (tracer). In the context of dopamine receptor research, Raclopride labeled with a positron-emitting isotope is a widely used radiotracer.

The development of effective PET radiotracers is a cornerstone of neuroimaging research. The ideal radiotracer should exhibit high specificity and appropriate affinity for its target, favorable kinetics, and minimal off-target binding.

[11C]-Raclopride: Labeled with carbon-11 (B1219553) (¹¹C), [¹¹C]-Raclopride is a well-established and extensively used PET tracer for the D2/D3 dopamine receptors. viamedica.pl Carbon-11 has a short half-life of approximately 20.4 minutes, which necessitates an on-site cyclotron for its production. viamedica.pl Despite this limitation, [¹¹C]-Raclopride is favored for its good reversibility and moderate binding affinity, making it particularly useful for studying the high concentrations of D2/D3 receptors in the striatum. nih.gov Its sensitivity to changes in endogenous dopamine levels has made it a valuable tool for displacement studies. nih.gov The synthesis of [¹¹C]-Raclopride typically involves the methylation of a precursor molecule using [¹¹C]methyl iodide. viamedica.pl

[18F]-labeled derivatives: To overcome the logistical challenges associated with the short half-life of ¹¹C, researchers have developed Raclopride derivatives labeled with fluorine-18 (B77423) (¹⁸F). Fluorine-18 has a longer half-life of approximately 110 minutes, allowing for centralized production and distribution to PET centers without a cyclotron. researchgate.net This longer half-life also facilitates studies of slower biological processes.

One such derivative is [¹⁸F]-Fallypride , which exhibits a higher affinity for D2/D3 receptors compared to [¹¹C]-Raclopride. nih.govnih.gov This higher affinity makes it more suitable for imaging the lower concentrations of D2/D3 receptors found in extrastriatal regions of the brain. nih.gov Another ¹⁸F-labeled analog, [¹⁸F]-desmethoxyfallypride , was developed to have properties more analogous to [¹¹C]-Raclopride, with high uptake in the striatum and sensitivity to competition with endogenous dopamine. frontiersin.org The development of these ¹⁸F-labeled tracers has expanded the utility of PET imaging for the dopamine system. researchgate.netresearchgate.netnih.gov

The evaluation of these radiotracers involves in vitro studies to determine their affinity and selectivity, followed by in vivo preclinical studies in animal models, such as rodents and non-human primates, to assess their biodistribution, kinetics, and suitability for imaging the target receptors. frontiersin.orgsnmjournals.org

A key advantage of PET imaging is its ability to provide quantitative measures of receptor density and availability. The non-displaceable binding potential (BPND) is a commonly used parameter that reflects the ratio of the density of available receptors (Bavail) to the dissociation constant (KD) of the radiotracer. It is a measure of the specific binding of the radiotracer to its target.

The distribution volume (VT) represents the volume of tissue in which the tracer is distributed at equilibrium. The BPND can be calculated from the distribution volumes in a target region and a reference region (a brain area with a negligible density of the target receptors, such as the cerebellum for D2/D3 receptors).

Several kinetic models are employed to estimate these parameters from dynamic PET data. These models can be complex, requiring arterial blood sampling to measure the input function of the radiotracer, or simpler, using a reference tissue model that obviates the need for invasive blood sampling. The simplified reference tissue model (SRTM) is frequently used in preclinical [¹¹C]-Raclopride studies. uantwerpen.be

Studies have shown that anesthetics can influence the baseline binding potential of [¹¹C]-Raclopride in animal models. For instance, isoflurane (B1672236) anesthesia has been reported to result in higher binding potentials compared to other anesthetic agents, a factor that must be considered in the design and interpretation of preclinical studies. uantwerpen.beresearchgate.net

[¹¹C]-Raclopride PET allows for the detailed mapping of D2/D3 dopamine receptors in the brains of animal models. These studies have confirmed the high density of these receptors in the striatum (caudate and putamen) and have also enabled the investigation of receptor distribution in extrastriatal regions, albeit with more difficulty due to lower receptor densities. plos.orgsnmjournals.org

High-resolution small-animal PET scanners are used to acquire dynamic images of radiotracer uptake in the brain following intravenous injection. plos.org The resulting images, often co-registered with anatomical images from MRI or CT, provide a spatial map of receptor availability. This technique is invaluable for studying changes in receptor expression in animal models of neurological and psychiatric disorders. For example, it has been used to demonstrate dopaminergic deficits in a mouse model of neurofibromatosis-1. plos.org The technique has also been applied to create tracer-specific rat brain templates to improve the accuracy of image analysis.

A significant application of [¹¹C]-Raclopride PET in preclinical research is the measurement of endogenous dopamine release. This is achieved through displacement studies, where a pharmacological challenge (e.g., administration of amphetamine) is used to induce an increase in synaptic dopamine levels. uantwerpen.be The released dopamine competes with [¹¹C]-Raclopride for binding to D2/D3 receptors, leading to a reduction in the radiotracer's binding potential (BPND). The magnitude of the decrease in BPND is proportional to the amount of dopamine released.

These studies have been instrumental in understanding the dynamics of dopamine release in response to various stimuli and drugs. For example, research in rats has characterized the dose-response and temporal dynamics of amphetamine-induced reductions in [¹¹C]-Raclopride binding. nih.gov Similarly, studies in rhesus monkeys have shown that synaptic dopamine released by d-amphetamine treatment increases the dissociation rate of [¹⁸F]-desmethoxyfallypride, reducing its specific binding. frontiersin.org These displacement studies provide a powerful in vivo assay for the functional status of the dopaminergic system. uantwerpen.be

Interactive Data Table: Comparison of Raclopride-Based PET Radiotracers

| Radiotracer | Isotope | Half-life (mins) | Typical Application | Key Characteristics |

| [¹¹C]-Raclopride | ¹¹C | 20.4 | Striatal D2/D3 receptor imaging, dopamine release studies | Moderate affinity, good reversibility, sensitive to endogenous dopamine. nih.gov |

| [¹⁸F]-Fallypride | ¹⁸F | 109.8 | Extrastriatal D2/D3 receptor imaging | High affinity, suitable for imaging low-density receptor regions. nih.govnih.gov |

| [¹⁸F]-desmethoxyfallypride | ¹⁸F | 109.8 | Striatal D2/D3 receptor imaging, dopamine release studies | Properties analogous to [¹¹C]-Raclopride with a longer half-life. frontiersin.org |

Neuroreceptor Imaging and Mapping in Animal Brains

Single-Photon Emission Computed Tomography (SPECT) in Preclinical Research

Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that, like PET, can be used to study the dopaminergic system. SPECT detects gamma rays from a single-photon emitting radionuclide. While PET generally offers higher sensitivity and spatial resolution, SPECT is more widely available and can be a valuable tool in preclinical research.

For dopamine D2/D3 receptor imaging, instead of a Raclopride-based tracer, SPECT studies commonly utilize iodinated benzamide (B126) derivatives, such as [¹²³I]-iodobenzamide ([¹²³I]-IBZM). viamedica.plnih.gov Although Raclopride itself is not typically labeled for SPECT, studies often compare the findings from [¹²³I]-IBZM SPECT with those from [¹¹C]-Raclopride PET to validate and cross-correlate the results from these two imaging modalities. nih.gov

Preclinical SPECT imaging with D2 receptor ligands is used to assess receptor availability in animal models of diseases like Parkinson's disease. nih.gov Similar to PET, SPECT can be used to measure the occupancy of D2 receptors by antipsychotic drugs and to study changes in receptor density in various conditions. While direct preclinical SPECT studies using a Raclopride-based tracer are not prominent, the principles of receptor quantification and displacement are analogous to those used in PET. The development of high-resolution pinhole SPECT systems has improved the utility of this technique for small animal imaging.

Behavioral Pharmacology Paradigms

Behavioral pharmacology utilizes animal models to study how drugs affect behavior. Raclopride, as a selective D2 receptor antagonist, is a valuable tool in these paradigms to investigate the role of the dopamine system in various behavioral processes.

Raclopride consistently demonstrates effects on locomotor activity in preclinical studies, which is often used as a primary measure of a drug's central nervous system activity.

Spontaneous Locomotor Activity: Administration of raclopride has been shown to suppress spontaneous and exploratory locomotor activity in rats and mice in a dose-dependent manner. nih.govnih.govresearchgate.net Studies comparing raclopride to other neuroleptics like haloperidol (B65202) found that while both suppress activity, raclopride requires comparatively higher doses to induce catalepsy, a state of motor immobility. nih.govnih.gov In mice, high doses of raclopride partially decreased motor activity during an initial exploratory period but did not affect activity during a later habituation period. nih.gov

Drug-Induced Hyperactivity: Raclopride is effective at blocking hyperactivity induced by dopamine agonists like apomorphine. nih.gov Interestingly, it can block apomorphine-induced hyperactivity at lower doses than those required to inhibit stereotyped oral behaviors, suggesting a discrimination between different dopamine-mediated motor functions. nih.gov However, in a study examining amphetamine-induced hyperactivity in mice, raclopride did not reverse the hyperactivity, whereas the D1 antagonist SCH-23990 did. doi.orgresearchgate.net

Treadmill Locomotion: Raclopride has also been found to suppress treadmill locomotion in rats, indicating an effect on coordinated movement beyond simple exploratory behavior. nih.gov

MPTP-Treated Primates: In a primate model of Parkinson's disease (MPTP-treated marmosets), raclopride administered alone further decreased locomotor activity and enhanced motor disability. uni-regensburg.de It also potently inhibited the locomotor-improving effects of the D2 agonist quinpirole. uni-regensburg.de

| Behavioral Test | Animal Model | Key Finding with Raclopride | Reference |

|---|---|---|---|

| Spontaneous/Exploratory Activity | Rats, Mice | Dose-dependent suppression of locomotor activity. | nih.govnih.govresearchgate.net |

| Apomorphine-Induced Hyperactivity | Rats | Blocked hyperactivity at lower doses than those inhibiting stereotypies. | nih.gov |

| Amphetamine-Induced Hyperactivity | Mice | Did not reverse amphetamine-induced hyperactivity. | doi.orgresearchgate.net |

| Treadmill Locomotion | Rats | Suppressed coordinated locomotion. | nih.gov |

| MPTP-Induced Motor Deficits | Common Marmosets | Enhanced motor disability and blocked effects of D2 agonist quinpirole. | uni-regensburg.de |

The dopaminergic system, particularly D2 receptors, is implicated in the modulation of social and aggressive behaviors. Raclopride has been used to probe these functions.

Aggression: In a rat model of aggression developed through repeated social defeat, PET imaging with [11C]-raclopride was used to evaluate D2 receptor availability. rug.nl One study found that aggressive rats showed significantly higher [11C]-raclopride binding potential in the striatum compared to controls, suggesting altered D2 receptor status. rug.nl In adolescent hamsters, blocking D2 receptors in the latero-anterior hypothalamus with a D2 antagonist was found to suppress anabolic/androgenic steroid-induced aggression. nih.gov

Social Behavior & Hierarchy: Pharmacological blockade of D2 receptors has been shown to attenuate social dominance in high-ranking macaques and mice. nih.gov In contrast, D2 antagonist administration to low-ranking macaques resulted in a more stable social hierarchy. nih.gov This suggests that D2 receptor signaling is important for the establishment and maintenance of social hierarchies. nih.gov Studies have also noted that neonatal ventral hippocampus (vHip) lesions in rats can lead to reduced social interaction, a model used to study aspects of schizophrenia. mpg.de Furthermore, research indicates that D2 receptors in the cerebellum may play a role in regulating the preference for social novelty in mice. biorxiv.org

Associative learning and operant conditioning paradigms are used to assess cognitive functions like motivation, reinforcement, and goal-directed action. Raclopride's antagonism of D2 receptors impacts these behaviors.

Conditioned Avoidance Response (CAR): The suppression of CAR is a classic preclinical test with high predictive validity for antipsychotic efficacy. tandfonline.comnih.govdovepress.com Raclopride produces a dose-dependent suppression of CAR in rats. nih.govnih.govresearchgate.net Studies have shown that this effect appears rapidly after administration. researchgate.net The suppression of CAR by raclopride can be significantly enhanced by co-administration with other compounds, such as the antidepressant mianserin (B1677119) or the 5-HT2A antagonist MDL 100,907, without a corresponding increase in catalepsy. tandfonline.comnih.govtandfonline.com

Goal-Directed Action: In an outcome-specific devaluation task in mice, systemic administration of raclopride during the training phase impaired the subsequent performance of goal-directed action. doi.orgresearchgate.net However, raclopride was able to reverse the impairment in goal-directed learning that was induced by amphetamine. doi.orgresearchgate.net This suggests a complex role for D2 receptors in learning under conditions of normal versus elevated dopamine levels.

Progressive Ratio (PR) Task: The PR task is used to measure an animal's motivation to work for a reward. In a touchscreen-based PR task, raclopride was found to decrease the breakpoint (the point at which the animal gives up) in mice, indicating a reduction in motivation. tcnlab.ca

Assessment of Drug-Induced Behavioral Alterations

Antinociceptive Effects

Research into the antinociceptive (pain-relieving) effects involving raclopride tartrate often explores the role of the dopaminergic system in pain modulation. Studies in animal models have shown that the administration of D2/D3 receptor antagonists like raclopride can influence pain perception, although the effects can be complex and dependent on the specific pain modality and experimental conditions. nih.gov

In a rat model of neuropathy, higher concentrations of raclopride were observed to abolish pain responses, but these effects were also associated with significant motor impairment, complicating the interpretation of a direct analgesic effect. nih.gov Specifically, raclopride administration led to a dose-dependent increase in the mechanical threshold in the Von Frey test and in the tail-flick test for thermal pain. nih.gov These findings highlight the challenge in separating the antinociceptive effects of D2 receptor modulation from its impact on motor function, which is critical for the behavioral tests used to assess pain in animals. nih.gov Other preclinical studies have also utilized raclopride to investigate the role of D2 receptors in mediating the antinociceptive effects of dopaminergic pathways in specific brain regions, such as the ventrolateral periaqueductal gray (vlPAG) and dorsal raphe. sigmaaldrich.com

Pharmacological Challenge Studies (e.g., with Amphetamine, Dopamine Agonists)

Pharmacological challenge studies are a cornerstone of preclinical research with raclopride tartrate. In these studies, the effects of a dopamine-releasing agent, such as amphetamine, or a direct dopamine agonist are assessed in the presence or absence of raclopride to elucidate the specific contribution of D2 receptors to the observed behaviors.

For instance, studies have examined how raclopride alters the behavioral and neurochemical responses to amphetamine. In male mice, raclopride treatment was found to reverse the impairment in goal-directed action caused by amphetamine, suggesting a key role for D2 receptor signaling in learning deficits induced by elevated dopamine levels. researchgate.net However, raclopride did not counteract amphetamine-induced hyperactivity, which was instead reversed by a D1 antagonist, SCH-23390. researchgate.net This delineates the distinct roles of D1 and D2 receptors in the different behavioral effects of amphetamine. researchgate.netdoi.org

In another study, the effects of raclopride on amphetamine-induced 50-kHz ultrasonic vocalizations (USVs) in rats, a measure of positive affective state, were investigated. Rats previously treated with raclopride plus amphetamine emitted a higher number of 50-kHz USVs after a subsequent amphetamine challenge compared to control groups, providing insights into the long-term adaptations of the dopamine system. oup.com

Radioligand imaging studies also employ pharmacological challenges. The administration of amphetamine leads to increased synaptic dopamine, which then competes with radiolabeled raclopride (e.g., [¹¹C]raclopride) for binding to D2 receptors. nih.govtaylorandfrancis.com The reduction in [¹¹C]raclopride binding is used as an indirect measure of dopamine release. nih.govtaylorandfrancis.comoup.com Studies have compared the sensitivity of different radiotracers to amphetamine challenge, finding that the agonist radiotracer [(11)C]-(+)-PHNO shows a greater reduction in binding than [(11)C]raclopride in the dorsal striatum, suggesting it may be a more sensitive tool for detecting acute changes in synaptic dopamine. nih.gov

| Challenging Agent | Animal Model | Key Finding with Raclopride | Reference |

|---|---|---|---|

| Amphetamine | Male Mice | Reversed amphetamine-induced impairment in goal-directed action but not hyperactivity. | researchgate.net |

| Amphetamine | Rats | Previous co-treatment with raclopride enhanced amphetamine-induced 50-kHz USVs after withdrawal. | oup.com |

| Amphetamine | Healthy Humans | [¹¹C]raclopride binding is reduced, indicating dopamine release. Less sensitive than the agonist tracer [(11)C]-(+)-PHNO. | nih.gov |

| Cocaine | Mice (Wild Type and D2R-/-) | Did not alter the initiation or expression of cocaine-induced behavioral sensitization when microinjected into the nucleus accumbens core. | nih.govearticle.net |

Studies in Genetic Animal Models (e.g., D2R knockout mice, Thap1 null mice)

The use of raclopride tartrate in genetically modified animal models, such as knockout mice, provides a powerful approach to dissect the function of specific genes in the context of the dopamine system.

In dopamine D2 receptor knockout (D2R-/-) mice, raclopride is often used as a control to confirm the absence of its target. For example, studies investigating cocaine-induced behavioral sensitization have administered raclopride to both wild-type (WT) and D2R-/- mice. The observation that raclopride did not alter the behavioral response to cocaine in either group when injected into the nucleus accumbens core suggested that D2 receptors in this specific brain region are not essential for this aspect of cocaine's effects. nih.govearticle.net In other studies with D2R knockout mice, raclopride was used to investigate the role of D2 receptors in the phosphorylation of the huntingtin protein, revealing that D2R activation promotes its dephosphorylation. nih.gov

Raclopride has also been instrumental in studying Thap1 null mice, a model for DYT6 dystonia. sigmaaldrich.comcenmed.com These mice exhibit locomotor deficits and altered expression of genes related to dopaminergic signaling. nih.gov Pharmacological challenges with raclopride in Thap1 conditional knockout (cKO) mice revealed a different response compared to wild-type mice, demonstrating that the synaptic response to D2 receptor stimulation is significantly altered. nih.gov This suggests that the loss of THAP1 specifically interferes with D2 receptor-mediated pathways, pointing to a selective dysregulation of the indirect pathway in this movement disorder. nih.govresearchgate.net

| Genetic Model | Research Focus | Key Finding with Raclopride | Reference |

|---|---|---|---|

| D2R knockout (D2R-/-) mice | Cocaine-induced behavioral sensitization | Microinjection into the NAc core did not alter sensitization in either WT or D2R-/- mice, suggesting NAc D2R is not involved. | nih.govearticle.net |

| Thap1 null mice (Thap1cKO) | Pathophysiology of DYT6 dystonia | Thap1cKO mice showed a significantly different locomotor response to raclopride compared to wild-type mice, indicating altered D2 receptor function. | nih.gov |

Neurochemical Measurement Techniques

Raclopride tartrate is frequently used in conjunction with advanced neurochemical measurement techniques to directly assess its effects on neurotransmitter dynamics and to quantify its presence in biological tissues.

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. When combined with the administration of raclopride, it allows researchers to directly observe how blocking D2 receptors affects neurochemical signaling.

Studies have used microdialysis to show that systemic or local administration of raclopride can alter extracellular levels of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC). For example, in the rat medial prefrontal cortex (mPFC), raclopride alone did not significantly change extracellular dopamine but did increase extracellular DOPAC levels, which was interpreted as a better indicator of dopamine neuron activity in this region. researchgate.netunica.it In contrast, in the caudate nucleus, raclopride increased extracellular levels of both dopamine and DOPAC. unica.it

Microdialysis has also been used to investigate the interaction between different neurotransmitter systems. For instance, intra-accumbal infusion of raclopride was shown to prevent the feeding-induced decrease in extracellular glutamate (B1630785) levels in the nucleus accumbens, suggesting that this glutamate response is modulated by dopamine acting on D2 receptors. nih.gov These studies demonstrate the utility of combining raclopride with microdialysis to unravel complex neurochemical interactions in vivo.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Quantification in Biological Samples

Liquid chromatography-mass spectrometry (LC-MS) or its tandem version (LC-MS/MS) is a highly sensitive and specific analytical method used for the quantification of compounds, including raclopride, in various biological matrices such as plasma, brain tissue, and microdialysates. biorxiv.orgnih.govresearchgate.net

This technique is essential for pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion of a drug. A highly sensitive LC-MS/MS method has been developed and validated for the estimation of S-(-)-raclopride in rat plasma. nih.gov This method, involving a simple liquid-liquid extraction and a rapid chromatographic run, achieved a lower limit of quantitation of 0.05 ng/mL, enabling detailed pharmacokinetic profiling of raclopride in rats. nih.gov

LC-MS is also used to analyze the samples collected during in vivo microdialysis experiments, allowing for precise measurement of raclopride concentration in the brain's extracellular fluid alongside neurotransmitter levels. researchgate.net This allows for the establishment of a direct relationship between drug concentration at the target site and the resulting neurochemical or behavioral effects. By combining pharmacokinetic data from LC-MS with receptor occupancy data, researchers can build predictive models that describe the relationship between raclopride dose, its concentration in different brain compartments, and its occupancy of D2 receptors. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) with electrospray ionization. | nih.gov |

| Sample Preparation | Liquid-liquid extraction from rat plasma. | nih.gov |

| Chromatography | Phenomenex Prodigy C18 column with a mobile phase of 0.2% formic acid : acetonitrile (B52724) (80:20, v/v). | nih.gov |

| Mass Spectrometry | Monitored ion transitions: 347.2 → 112.1 for S-raclopride. | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL in rat plasma. | nih.gov |

| Linearity Range | 0.05 to 152 ng/mL in rat plasma. | nih.gov |

Translational Implications from Preclinical Raclopride Tartrate Research

Understanding Dopaminergic Dysregulation in Preclinical Models of Neurological Disorders (e.g., Parkinson's Disease Models, Huntington's Disease Models)

Raclopride (B1662589) tartrate has been extensively used to investigate dopaminergic dysregulation in preclinical models of neurological disorders, particularly Parkinson's Disease (PD) and Huntington's Disease (HD). In PD models, raclopride's ability to bind to D2 receptors helps in understanding the loss of dopaminergic neurons in the nigrostriatal pathway, a hallmark of the disease wikipedia.orgfrontiersin.org. Studies using radiolabeled raclopride, such as ¹¹C-raclopride, have shown its utility in assessing D2 receptor binding capacity, which can reflect disease severity in conditions like Huntington's disease, characterized by selective degeneration of cerebral D2 receptors wikipedia.org.

Preclinical studies have utilized raclopride to evaluate the effects of potential therapeutic agents on dopamine (B1211576) D2 receptor occupancy and function. For instance, research has explored the relationship between striatal D2 occupancy and motor deficits, such as catalepsy, in rat models, providing insights analogous to human PET studies where D2 occupancy predicts extrapyramidal side effects (EPS) researchgate.net. A study in rats demonstrated that raclopride at doses producing 70-75% D2 occupancy suppressed conditioned avoidance response (CAR), while doses leading to >80% D2 occupancy induced significant catalepsy, mirroring observations in human clinical trials where similar D2 occupancy levels are associated with antipsychotic response and EPS, respectively researchgate.net.

Table 1: Preclinical Findings of Raclopride Tartrate in Neurological Disorder Models

| Disorder Model | Preclinical Model | Key Finding with Raclopride Tartrate | Citation |

|---|---|---|---|

| Parkinson's Disease | Rat models | D2 occupancy predicts catalepsy and suppression of conditioned avoidance response (CAR). 70-75% D2 occupancy for CAR suppression, >80% for catalepsy. | researchgate.net |

| Huntington's Disease | (Implied via D2 receptor degeneration) | ¹¹C-raclopride binding reflects disease severity due to D2 receptor degeneration. | wikipedia.org |

Elucidating Mechanisms in Preclinical Models of Psychiatric Disorders (e.g., Psychosis Models, Addiction Models, Schizophrenia Models)

In preclinical models of psychiatric disorders, raclopride tartrate has been crucial for elucidating the mechanisms underlying conditions such as psychosis, addiction, and schizophrenia. As a selective D2/D3 receptor antagonist, raclopride helps in understanding the role of dopamine hypersensitivity in these conditions medchemexpress.com.

In psychosis models, raclopride's antagonism of D2 receptors has been used to study its antipsychotic potential and its regional effects on brain metabolism. For example, a study in rats using [¹⁴C]2-deoxyglucose autoradiography showed that a low dose of raclopride (1.5 mg/kg) reduced regional cerebral glucose metabolism in neocortical and limbic structures, areas linked to cognitive and affective behaviors, without affecting the extrapyramidal system. However, a higher dose (10.0 mg/kg) affected extrapyramidal regions, suggesting dose-dependent regional selectivity nih.gov. This highlights how raclopride can differentiate between effects on psychosis-related regions and motor function-related regions in preclinical settings nih.gov.

For addiction models, raclopride has been used to investigate the role of D2 dopamine receptors in reward-seeking behaviors. Studies have shown that blockade of D2 receptors with raclopride can decrease sugar intake in rats with intermittent access to sucrose (B13894) solutions, suggesting an alteration in the signaling of D2 receptors in the nucleus accumbens shell (NAcS) in the context of palatable food addiction nih.gov. Furthermore, preclinical studies using raclopride have explored the complex interaction between elevated dopamine levels (e.g., induced by amphetamine) and the blocking of receptor signaling on various behaviors, including associative learning deficits doi.org. Raclopride treatment was found to reverse amphetamine-induced impairment in goal-directed action in mice, emphasizing the importance of dopamine receptor signaling balance doi.org.

In schizophrenia models, raclopride's role as a D2 receptor antagonist aligns with the dopamine hypothesis of schizophrenia, where an overactive dopamine system is implicated. Preclinical studies have utilized raclopride to demonstrate the blockade of central dopamine D2 receptors by novel neuroleptics, confirming their mechanism of action and helping to establish effective doses mpg.de.

Table 2: Preclinical Findings of Raclopride Tartrate in Psychiatric Disorder Models

| Disorder Model | Preclinical Model | Key Finding with Raclopride Tartrate | Citation |

|---|---|---|---|

| Psychosis | Rat brain glucose metabolism | Low dose (1.5 mg/kg) reduced metabolism in neocortical/limbic areas, sparing extrapyramidal system. Higher dose (10.0 mg/kg) affected all brain areas. | nih.gov |

| Addiction | Rat sugar intake, mouse amphetamine-induced deficits | Blockade of D2 receptors decreased sucrose intake. Reversed amphetamine-induced impairment in goal-directed action. | nih.govdoi.org |

| Schizophrenia | Neuroleptic evaluation | Used to demonstrate D2 receptor blockade by novel neuroleptics and establish effective doses. | mpg.de |

Contribution to the Development of Novel Neuropharmacological Agents Targeting Dopamine Receptors

Raclopride tartrate has played a significant role in the development and evaluation of novel neuropharmacological agents targeting dopamine receptors. Its high affinity and selectivity for D2/D3 receptors make it a valuable tool for characterizing the binding profiles and functional effects of new compounds nih.govmedchemexpress.com.

By using raclopride as a reference ligand, researchers can assess the receptor occupancy of new drug candidates in preclinical models. This is crucial for understanding the pharmacodynamics of novel agents and predicting their potential efficacy and side effect profiles. For instance, studies have employed ¹¹C-raclopride PET to measure the occupancy of central dopamine D2 receptors by new neuroleptics, such as CP-88,059-1, helping to confirm their mechanism of action and guide dose selection for clinical trials mpg.de.

Raclopride's utility extends to evaluating the specificity of novel radioligands. For example, in studies developing ¹⁸F-labeled D2/D3 receptor agonists for PET imaging, raclopride pretreatment was used to characterize the specificity and dopamine sensitivity of the new radioligand's receptor binding in nonhuman primates nih.gov. This demonstrates raclopride's role as a pharmacological blocker to confirm the target specificity of experimental compounds researchgate.net.

Table 3: Raclopride Tartrate's Contribution to Neuropharmacological Agent Development

| Application Area | Method/Context | Contribution of Raclopride Tartrate | Citation |

|---|---|---|---|

| Drug Characterization | Receptor binding assays | Used as a selective D2/D3 antagonist to characterize binding profiles of new compounds. | nih.govmedchemexpress.com |

| Pharmacodynamics | PET imaging (e.g., with ¹¹C-raclopride) | Measures D2 receptor occupancy of novel neuroleptics to confirm mechanism and guide dosing. | mpg.de |

| Radioligand Development | Pretreatment studies | Used as a pharmacological blocker to confirm target specificity and dopamine sensitivity of new radioligands. | nih.gov |

Advancements in Preclinical Neuroimaging and Biomarker Discovery

Raclopride tartrate has been central to advancements in preclinical neuroimaging and biomarker discovery, particularly through its application in PET imaging. Radiolabeled raclopride, especially ¹¹C-raclopride, is a widely used tracer for visualizing and quantifying D2/D3 receptor density and dopamine release in the living brain of animals ontosight.ainih.govmyskinrecipes.com.

Preclinical PET studies using raclopride allow for the non-invasive assessment of dopamine D2 receptor binding capacity, which can serve as a biomarker for various neurological and psychiatric conditions wikipedia.orgnih.gov. For example, in Parkinson's disease, while dopamine transporter (DAT) imaging with SPECT assesses structural damage, raclopride PET can provide insights into D2 receptor function, which may reflect changes in neuronal activity that precede structural alterations nih.gov.

The development of advanced PET methodologies, such as single PET scans with multiple bolus injections of ¹¹C-raclopride, has enabled the quantitative assessment of changes in binding potential (BPND) related to neurotransmitter competition studies, offering a shortened scan period for dynamic measurements of dopamine release researchgate.net. This allows researchers to investigate temporal changes in the dopamine D2 receptor system attributed to dopamine release in response to pharmacological challenges or neuropsychological stimuli researchgate.net.

Furthermore, preclinical neuroimaging with raclopride contributes to understanding the pharmacokinetic (PK) profiles of drugs in different brain compartments and establishing PK-receptor occupancy (RO) models. A study in rats developed a population PK-RO model to predict brain distribution and D2 receptor occupancy of raclopride, demonstrating that striatal tissue concentrations were consistently higher than cerebellar tissue due to D2 receptor binding researchgate.net. This type of modeling is crucial for optimizing doses and dosing times in various rat studies where raclopride is used as a tracer or pharmacological blocker researchgate.net.

Table 4: Advancements in Preclinical Neuroimaging and Biomarker Discovery with Raclopride Tartrate

| Area of Advancement | Specific Application/Method | Impact/Contribution | Citation |

|---|---|---|---|

| Neuroimaging | PET with radiolabeled raclopride (e.g., ¹¹C-raclopride) | Non-invasive quantification of D2/D3 receptor density and dopamine release in living animal brains. | ontosight.ainih.govmyskinrecipes.comnih.gov |

| Biomarker Discovery | D2 receptor binding as a biomarker | Provides insights into D2 receptor function as a biomarker for neurological/psychiatric conditions, complementing structural imaging. | wikipedia.orgnih.gov |

| Methodological Development | Multiple-injection PET protocols | Enables quantitative assessment of dynamic changes in D2 receptor binding potential in shorter scan periods. | researchgate.net |

| Pharmacokinetic/Pharmacodynamic Modeling | PK-RO models | Establishes quantitative relationships between raclopride dose, pharmacokinetics, and D2 receptor occupancy in preclinical models. | researchgate.net |

Challenges and Future Directions in Raclopride Tartrate Research

Methodological Considerations and Limitations in Preclinical Experimental Design